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Compound of Interest

Compound Name: Ethyl 2,4-diphenylacetoacetate

Cat. No.: B1617159

For Immediate Release

[City, State] — [Date] — A comprehensive spectroscopic comparison of Ethyl 2,4-
diphenylacetoacetate and its analogs, Ethyl 2-phenylacetoacetate, Ethyl 4-
phenylacetoacetate, and Ethyl acetoacetate, is presented to provide researchers, scientists,
and drug development professionals with a valuable resource for compound identification and
characterization. This guide summarizes key spectroscopic data (*H NMR, 3C NMR, IR, and
Mass Spectrometry) in a clear, comparative format and provides detailed experimental
protocols.

Spectroscopic Data Summary

The following tables provide a comparative summary of the key spectroscopic data for Ethyl
2,4-diphenylacetoacetate and its analogs.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound Chemical Shift (8) [ppm]

7.10-7.45 (m, 10H, Ar-H), 4.83 (s, 1H, CH), 4.16
Ethyl 2,4-diphenylacetoacetate (9, J=7.1 Hz, 2H, OCHz), 3.25 (s, 2H, CH2),
1.29 (t, J =7.1 Hz, 3H, CH3)

7.27-7.41 (m, 5H, Ar-H), 4.69 (s, 1H, CH), 4.15-
Ethyl 2-phenylacetoacetate 4.27 (m, 2H, OCHz2), 2.19 (s, 3H, COCHs), 1.18-
1.28 (m, 3H, CH3)[1]

7.15-7.30 (m, 5H, Ar-H), 4.13 (g, J = 7.1 Hz, 2H,
Ethyl 4-phenylacetoacetate OCHz), 3.65 (s, 2H, PhCHz2), 3.40 (s, 2H,
COCH2CO0), 1.23 (t, J = 7.1 Hz, 3H, CH3)

4.209 (g, 2H, OCH2), 3.457 (s, 2H, COCH:CO),

Ethyl acetoacetate
2.280 (s, 3H, COCHs), 1.290 (t, 3H, CH3)[2]

Table 2: 13C NMR Spectroscopic Data (CDCIs)

Compound Chemical Shift (8) [ppm]

~200-205 (C=0, ketone), ~168-172 (C=0,
Ethyl 2,4-diphenylacetoacetate (Estimated) ester), ~125-140 (Ar-C), ~61-63 (OCH2z), ~50-55
(CH), ~45-50 (CH2), ~14 (CHs)[3]

201.7,174.0, 172.7, 168.6, 135.4, 132.8, 131.4,
Ethyl 2-phenylacetoacetate 129.4, 129.0, 128.4, 128.1, 127.0, 104.5, 65.9,
61.8, 60.8, 28.9, 20.0, 14.3, 14.2[1]

201.8, 167.2, 133.9, 129.3 (2C), 128.7 (2C),

Ethyl 4-phenylacetoacetate
127.0, 61.6, 50.0, 45.4, 14.1

Ethyl acetoacetate 200.75, 167.15, 61.42, 50.16, 30.18, 14.10[2]

Table 3: IR Spectroscopic Data (cm~1)
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Compound Key Absorptions (cm™?)

~1750-1735 (C=0, ester), ~1725-1705 (C=0,
Ethyl 2,4-diphenylacetoacetate ketone), ~3100-3000 (Ar C-H), ~2980-2850
(Aliphatic C-H)[3]

~1740 (C=0, ester), ~1720 (C=0, ketone),

Ethyl 2-phenylacetoacetate ) )
~3030 (Ar C-H), ~2980 (Aliphatic C-H)

~1735 (C=0, ester), ~1715 (C=0, ketone),

Ethyl 4-phenylacetoacetate ) ]
~3020 (Ar C-H), ~2970 (Aliphatic C-H)

1743 (C=0, ester), 1721 (C=0, ketone), 2983

Ethyl acetoacetate
(C-H)

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular lon (M*) and Key Fragments

) Calculated Monoisotopic Mass: 282.12560
Ethyl 2,4-diphenylacetoacetate

Da[3]
Ethyl 2-phenylacetoacetate 206 (M*), 161, 133, 105, 91, 77
Ethyl 4-phenylacetoacetate 206 (M*), 115, 91, 65
Ethyl acetoacetate 130 (M¥), 88, 70, 43

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra were recorded on a Bruker Avance 500
spectrometer operating at 500 MHz for *H and 125 MHz for 13C nuclei.
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o Data Acquisition: For *H NMR, the spectral width was set to 12 ppm, with a relaxation delay
of 1.0 s and 16 scans. For 3C NMR, a proton-decoupled spectrum was acquired with a
spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

o Data Processing: The free induction decays (FIDs) were Fourier transformed, and the
resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts
per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: A thin film of the neat liquid or a KBr pellet of the solid compound was
prepared.

e Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR
spectrometer.

» Data Acquisition: Spectra were acquired in the range of 4000-400 cm~* with a resolution of 4
cm~1 and an accumulation of 16 scans.

o Data Processing: The background spectrum was subtracted from the sample spectrum, and
the resulting transmittance spectrum was converted to absorbance.

Mass Spectrometry (MS)

o Sample Preparation: The sample was dissolved in methanol to a concentration of
approximately 1 mg/mL.

e Instrumentation: Mass spectra were obtained on a Waters Xevo G2-XS QTof mass
spectrometer using electrospray ionization (ESI) in positive ion mode.

o Data Acquisition: The sample was introduced via direct infusion at a flow rate of 10 pL/min.
The capillary voltage was set to 3.0 kV, and the cone voltage was 30 V. The desolvation gas
flow was 600 L/hr at a temperature of 350 °C.

o Data Processing: The mass-to-charge ratios (m/z) of the detected ions were recorded. For
high-resolution mass spectrometry (HRMS), the measured mass was compared to the
calculated exact mass of the molecular formula.
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Experimental Workflow
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Click to download full resolution via product page
Caption: General workflow for the spectroscopic analysis of organic compounds.

This guide provides a foundational dataset for the spectroscopic characterization of Ethyl 2,4-
diphenylacetoacetate and its analogs, aiding in quality control, reaction monitoring, and the
development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Ethyl 2,4-
diphenylacetoacetate and Its Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617159#spectroscopic-comparison-of-ethyl-2-4-
diphenylacetoacetate-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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